molecular formula C17H18O4 B590513 Acetic acid 3-hydroxy-4-(benzyloxy)phenethyl ester CAS No. 1333081-71-2

Acetic acid 3-hydroxy-4-(benzyloxy)phenethyl ester

Cat. No. B590513
CAS RN: 1333081-71-2
M. Wt: 286.327
InChI Key: DOISVUILINXQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 3-hydroxy-4-(benzyloxy)phenethyl ester, also known as 3-hydroxy-4-benzyloxy phenethyl acetic acid ester, is an important intermediate in the synthesis of drugs and other chemicals. It is a compound that can be used to synthesize a wide range of compounds, such as the active ingredients in pharmaceuticals, agrochemicals, and other products. This ester is also known as 3-hydroxy-4-benzyloxy phenethyl acetic acid ester, and has a molecular formula of C12H14O4.

Scientific Research Applications

Acetic acid Acetic acid 3-hydroxy-4-(benzyloxy)phenethyl ester(benzyloxy)phenethyl ester has a wide range of scientific applications. It can be used as an intermediate in the synthesis of drugs and other chemicals, as well as in the synthesis of agrochemicals and other products. It can also be used in the synthesis of pharmaceuticals and other products, as well as in the synthesis of dyes and pigments.

Mechanism Of Action

The mechanism of action of acetic acid Acetic acid 3-hydroxy-4-(benzyloxy)phenethyl ester(benzyloxy)phenethyl ester is not well understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids and other lipids, as well as in the metabolism of carbohydrates. It is also believed to act as an inhibitor of enzymes involved in the synthesis of proteins, as well as in the metabolism of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of acetic acid Acetic acid 3-hydroxy-4-(benzyloxy)phenethyl ester(benzyloxy)phenethyl ester are not yet known. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids and other lipids, as well as in the metabolism of carbohydrates. It is also believed to act as an inhibitor of enzymes involved in the synthesis of proteins, as well as in the metabolism of nucleic acids.

Advantages And Limitations For Lab Experiments

The advantages of using acetic acid Acetic acid 3-hydroxy-4-(benzyloxy)phenethyl ester(benzyloxy)phenethyl ester in laboratory experiments include its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. The compound is not water soluble and therefore cannot be used in aqueous solutions. Additionally, the compound is not very soluble in organic solvents and may not be suitable for use in some reactions.

Future Directions

Future research on acetic acid Acetic acid 3-hydroxy-4-(benzyloxy)phenethyl ester(benzyloxy)phenethyl ester could focus on determining its biochemical and physiological effects, as well as its potential applications in drug synthesis and other chemical processes. Additionally, further research could be conducted to identify new methods of synthesizing this compound and to improve its solubility in organic solvents. Other potential research directions include investigating the effects of this compound on the metabolism of carbohydrates, proteins, and nucleic acids, as well as its potential applications in the synthesis of dyes and pigments. Additionally, research could be conducted to determine the potential toxicity of this compound and its potential effects on human health.

Synthesis Methods

The synthesis of acetic acid Acetic acid 3-hydroxy-4-(benzyloxy)phenethyl ester(benzyloxy)phenethyl ester can be accomplished by a number of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces an ether, which is then reacted with acetic acid to produce the desired ester. Another method of synthesis involves the reaction of an alkyl halide with an aldehyde in the presence of a base, which produces an aldehyde-ether, which is then reacted with acetic acid to produce the desired ester.

properties

IUPAC Name

2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-13(18)20-10-9-14-7-8-17(16(19)11-14)21-12-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOISVUILINXQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Benzyl-3-hydroxy Tyrosol alpha-Acetate

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